(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide

Catalog No.
S1510414
CAS No.
14187-31-6
M.F
C27H27IN2
M. Wt
506.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2...

CAS Number

14187-31-6

Product Name

(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide

IUPAC Name

(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide

Molecular Formula

C27H27IN2

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C27H27N2.HI/c1-3-28-24(20-18-22-12-8-10-16-26(22)28)14-6-5-7-15-25-21-19-23-13-9-11-17-27(23)29(25)4-2;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

ZFYDGPJXMYCXNV-UHFFFAOYSA-M

SMILES

CCN1C(=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

Canonical SMILES

CCN1C(=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

Isomeric SMILES

CCN1/C(=C/C=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]

Description

The exact mass of the compound Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dye Sensitized Solar Cells (DSSCs):

Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide (1:1), also known as NK2133, is a photosensitizer used in Dye-Sensitized Solar Cells (DSSCs) []. DSSCs are a type of photovoltaic cell that utilizes dye molecules to capture sunlight and convert it into electricity. NK2133 exhibits good light-harvesting properties and can potentially improve the efficiency of DSSCs [].

Organic Light-Emitting Diodes (OLEDs):

NK2133 has also been explored for its potential application in Organic Light-Emitting Diodes (OLEDs) []. OLEDs are thin-film devices that emit light when an electric current is passed through them. NK2133's ability to emit light makes it a potential candidate for use in OLEDs, although further research is needed to optimize its performance for this application.

Photodynamic Therapy (PDT):

Some studies suggest that NK2133 may have potential applications in Photodynamic Therapy (PDT) []. PDT is a type of cancer treatment that utilizes light and a photosensitizer to destroy cancer cells. NK2133's ability to generate reactive oxygen species (ROS) upon light exposure makes it a potential candidate for PDT, but further research is needed to evaluate its efficacy and safety for this application.

The compound (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide is a complex organic molecule characterized by a quinoline core structure with various substituents. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound features an ethyl group and a pentadienylidene moiety, which contribute to its unique chemical behavior and potential biological interactions.

Involving this compound primarily focus on its reactivity due to the presence of the pentadienylidene group. This group can undergo various reactions, including:

  • Electrophilic Aromatic Substitution: The quinoline ring can participate in electrophilic substitutions, where electrophiles attack the aromatic system.
  • Nucleophilic Addition: The double bonds in the pentadienylidene structure can serve as sites for nucleophilic attacks, potentially leading to polymerization or cyclization reactions.
  • Oxidation and Reduction: The compound may also engage in redox reactions, particularly under biological conditions where reactive oxygen species are present.

These reactions are essential for understanding the compound's stability and potential transformations in biological systems.

Quinoline derivatives have been extensively studied for their biological activity. This specific compound may exhibit several pharmacological effects, including:

  • Antimicrobial Activity: Compounds with quinoline structures often display significant activity against bacteria and fungi.
  • Anticancer Properties: Many quinoline derivatives are known to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
  • Anti-inflammatory Effects: Some studies suggest that quinoline-based compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The exact biological activity of this compound would require empirical testing through various bioassays to confirm its efficacy against specific targets.

The synthesis of (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide typically involves multiple synthetic steps:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as aniline derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the Pentadienylidene Moiety: This step may involve coupling reactions or Wittig reactions to create the desired conjugated system.
  • Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides.
  • Iodide Formation: Finally, iodide can be added through halogenation methods or by reacting with iodine sources.

Each step requires careful optimization to ensure high yields and purity of the final product.

The applications of this compound span various fields:

  • Pharmaceutical Development: Due to its potential biological activity, it could serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Material Science: The unique electronic properties of quinoline derivatives make them suitable for use in organic electronics or as dyes.
  • Biological Probes: The compound could be utilized in research settings as a probe to study biological pathways or cellular processes.

Interaction studies are crucial for understanding how this compound affects biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its biological effects, including signaling pathways and gene expression modulation.

Similar Compounds

Several compounds share structural similarities with (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide, which can help highlight its uniqueness:

Compound NameStructureNotable Properties
QuinolineBasic structureAntimicrobial properties
1-MethylquinolineMethylated derivativeEnhanced bioactivity
8-HydroxyquinolineHydroxylated derivativeChelating agent with antifungal activity
5-NitroquinolineNitro-substituted derivativeAnticancer activity

This comparison illustrates that while many quinoline derivatives exist, the specific combination of substituents in this compound may confer unique properties that warrant further investigation.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14187-31-6

General Manufacturing Information

Quinolinium, 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1): INACTIVE

Dates

Modify: 2024-04-14

Explore Compound Types